Fumarato ácido de tiamulina

Descripción general

Descripción

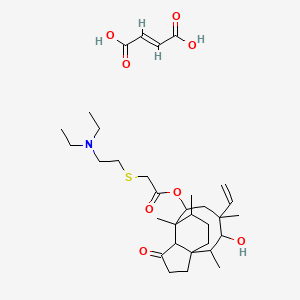

El fumarato de tiamulina es un derivado semisintético del antibiótico pleuromutilina, que es producido por el basidiomiceto Clitopilus scyphoides (anteriormente Pleurotus mutilis). Se utiliza principalmente en medicina veterinaria, particularmente para cerdos y aves de corral, debido a su eficacia contra una variedad de bacterias grampositivas y micoplasmas .

Aplicaciones Científicas De Investigación

El fumarato de tiamulina tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

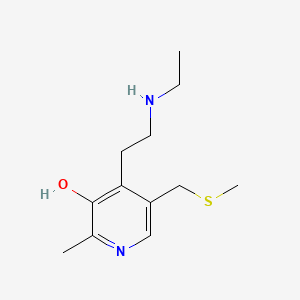

El mecanismo de acción del fumarato de tiamulina implica la inhibición de la síntesis de proteínas microbianas. La tiamulina se une al centro peptidiltransferasa ribosomal, evitando la correcta colocación del ARN de transferencia y la posterior producción de proteínas. Esta acción inhibe eficazmente el crecimiento de bacterias y micoplasmas .

Análisis Bioquímico

Biochemical Properties

Tiamulin hydrogen fumarate is active against gram-positive bacteria, mycoplasmas, and anaerobes, including Brachyspira hyodysenteriae . It is well absorbed when administered orally .

Cellular Effects

Tiamulin hydrogen fumarate is widely used in pigs and poultry for the control of infectious diseases . It can effectively be used in the study of airsacculitis, which is primarily caused by Mycoplasma spp .

Molecular Mechanism

Tiamulin hydrogen fumarate works by binding with the rRNA in the peptidyl transferase slot of the bacterial ribosome, thereby preventing the correct positioning of the CCA end of tRNA, to promote peptidyl transferase and subsequent protein production .

Temporal Effects in Laboratory Settings

Tiamulin hydrogen fumarate is a stable compound. It is soluble in methanol or ethanol, dissolves in water, slightly soluble in acetone, and almost insoluble in alkanes .

Dosage Effects in Animal Models

Tiamulin hydrogen fumarate is used to treat chronic respiratory disease in chickens, mycoplasma pneumonia in pigs, and pleuropneumonia caused by haemophilus in pigs. It can also be used for dysentery caused by swine spirochetes .

Metabolic Pathways

Tiamulin hydrogen fumarate is metabolized into 20 metabolites in the body, some of which have antibacterial properties . Approximately 30% of the metabolites are excreted in the urine, and the rest are excreted from the feces .

Transport and Distribution

Tiamulin hydrogen fumarate is widely distributed in the body, with the highest concentration in the lungs .

Métodos De Preparación

El fumarato de tiamulina se sintetiza mediante un proceso semisintético. El paso inicial implica la fermentación del hongo Clitopilus scyphoides para producir pleuromutilina. A esto le siguen modificaciones químicas para introducir la porción dietilaminoetiltioacetil, lo que da como resultado tiamulina. El paso final implica la formación de la sal de fumarato para mejorar su solubilidad y estabilidad .

Los métodos de producción industrial suelen implicar el uso de granulación en ebullición para producir partículas de fumarato de tiamulina. Este método ayuda a lograr un alto contenido de fármaco y enmascara el olor penetrante del fumarato de tiamulina, haciéndolo más palatable para los animales .

Análisis De Reacciones Químicas

El fumarato de tiamulina se somete a varios tipos de reacciones químicas, que incluyen:

Hidrólisis: El fumarato de tiamulina se puede hidrolizar a 8-α-hidroximutilina.

Oxidación y reducción: Estas reacciones pueden modificar los grupos funcionales en la estructura de la pleuromutilina, alterando potencialmente su actividad antimicrobiana.

Sustitución: La porción dietilaminoetiltioacetil puede ser sustituida por otros grupos para crear derivados con diferentes propiedades.

Los reactivos comunes utilizados en estas reacciones incluyen ácidos y bases para la hidrólisis, agentes oxidantes para la oxidación y agentes reductores para la reducción. Los productos principales formados a partir de estas reacciones son típicamente derivados de la pleuromutilina con grupos funcionales modificados .

Comparación Con Compuestos Similares

El fumarato de tiamulina es parte de la clase de antibióticos pleuromutilina, que incluye otros compuestos como la valnemulina y la retapamulina. En comparación con estos compuestos similares, el fumarato de tiamulina tiene una porción dietilaminoetiltioacetil única que aumenta su hidrofobicidad y mejora su actividad antimicrobiana .

Valnemulina: Similar a la tiamulina, pero con una cadena lateral diferente que afecta su espectro de actividad.

Retapamulina: Se utiliza principalmente en medicina humana para infecciones tópicas, mientras que la tiamulina se utiliza en medicina veterinaria.

La estructura única y el amplio espectro de actividad del fumarato de tiamulina lo convierten en un antibiótico valioso en medicina veterinaria.

Propiedades

Número CAS |

55297-96-6 |

|---|---|

Fórmula molecular |

C32H51NO8S |

Peso molecular |

609.8 g/mol |

Nombre IUPAC |

but-2-enedioic acid;[(1S,4S,7R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate |

InChI |

InChI=1S/C28H47NO4S.C4H4O4/c1-8-26(6)17-22(33-23(31)18-34-16-15-29(9-2)10-3)27(7)19(4)11-13-28(20(5)25(26)32)14-12-21(30)24(27)28;5-3(6)1-2-4(7)8/h8,19-20,22,24-25,32H,1,9-18H2,2-7H3;1-2H,(H,5,6)(H,7,8)/t19?,20?,22?,24?,25?,26-,27+,28+;/m1./s1 |

Clave InChI |

YXQXDXAHCSEVSD-HHERQYPASA-N |

SMILES |

CCN(CC)CCSCC(=O)OC1CC(C(C(C23CCC(C1(C2C(=O)CC3)C)C)C)O)(C)C=C.C(=CC(=O)O)C(=O)O |

SMILES isomérico |

CCN(CC)CCSCC(=O)OC1C[C@@](C(C([C@@]23CCC([C@@]1(C2C(=O)CC3)C)C)C)O)(C)C=C.C(=CC(=O)O)C(=O)O |

SMILES canónico |

CCN(CC)CCSCC(=O)OC1CC(C(C(C23CCC(C1(C2C(=O)CC3)C)C)C)O)(C)C=C.C(=CC(=O)O)C(=O)O |

Apariencia |

Solid powder |

| 55297-96-6 | |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

62859-27-2 |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

2-(diethylaminoethyl)thioacetoxymutilin 81723 HFU Dynamutilin tiamulin tiamulin fumarate tiamulin fumarate (1:1), (3aS-(3aalpha,4beta,5alpha,6alpha,8beta,9alpha,9abeta,10S*))-isomer tiamulin hydrochloride tiamutin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

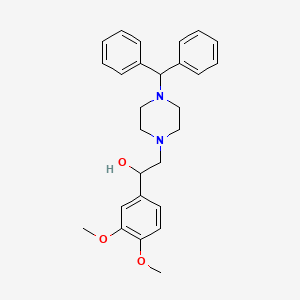

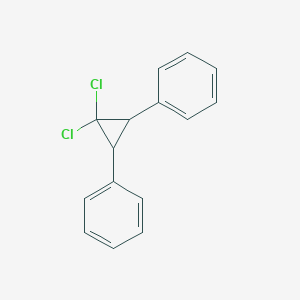

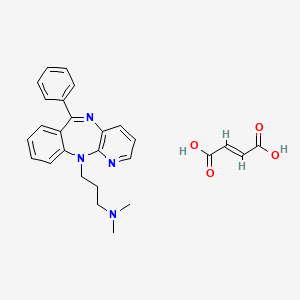

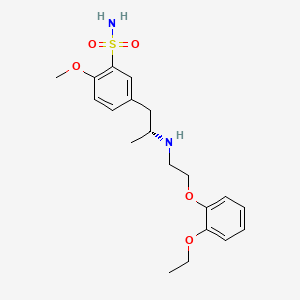

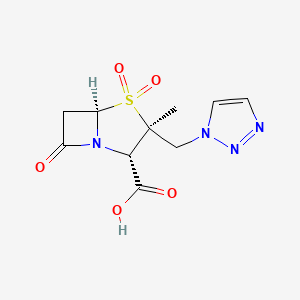

Feasible Synthetic Routes

Q1: How does Tiamulin hydrogen fumarate exert its antibacterial activity?

A1: Tiamulin hydrogen fumarate is a pleuromutilin antibiotic that targets the bacterial ribosome, specifically the peptidyl transferase center (PTC) within the 50S ribosomal subunit. [, ] It binds with high affinity to the 23S rRNA in this region, preventing the formation of peptide bonds during the initiation phase of protein synthesis. [, ] This effectively halts bacterial protein production, leading to bacteriostatic effects. [, ]

Q2: Does Tiamulin hydrogen fumarate affect protein synthesis once it has begun?

A2: No. Tiamulin hydrogen fumarate primarily inhibits the initiation step of protein synthesis. [, ] Once elongation has started, it does not interfere with peptide bond formation. [, ]

Q3: What is the molecular formula and weight of Tiamulin hydrogen fumarate?

A3: The molecular formula of Tiamulin hydrogen fumarate is C28H48NO4S+·C4H3O4−, and its molecular weight is 637.88 g/mol. []

Q4: How does the CEVA Matrix Technology™ improve the properties of Tiamulin hydrogen fumarate premixes?

A4: CEVA Matrix Technology™ utilizes a protective granulation process that enhances the stability of Tiamulin hydrogen fumarate during manufacturing and storage of medicated feeds. [] It also ensures homogeneous distribution of the active ingredient in the feed, reducing the risk of treatment failure due to inconsistent dosage. [] Additionally, this technology minimizes dust emission, limiting cross-contamination and potential inhalation risks for users. []

Q5: How is Tiamulin hydrogen fumarate metabolized and excreted?

A5: Following oral administration, Tiamulin hydrogen fumarate is well-absorbed and extensively metabolized in the liver. [, ] It is primarily excreted in bile and feces, with a smaller portion eliminated in urine. [, ] Studies using radiolabeled Tiamulin hydrogen fumarate in dogs, rats, and pigs confirm this excretion pattern. [, ]

Q6: What is the marker residue used to monitor Tiamulin hydrogen fumarate depletion in animal tissues?

A6: The marker residue for Tiamulin hydrogen fumarate, as defined by Regulation EEC 2377/90, is the sum of its metabolites that can be hydrolyzed to 8-α-hydroxymutilin. [] This marker is used to determine minimum withdrawal times for animal products intended for human consumption. []

Q7: Can Tiamulin hydrogen fumarate be used to control swine dysentery?

A8: Yes, Tiamulin hydrogen fumarate has shown efficacy in controlling swine dysentery. Field trials demonstrated that Tiamulin hydrogen fumarate at 30 ppm in feed effectively prevented clinical signs of dysentery and suppressed the isolation of Treponema hyodysenteriae. []

Q8: What is the mechanism behind Tiamulin hydrogen fumarate resistance?

A10: Resistance is thought to arise from mutations in the ribosomal L3 protein or the 23S rRNA itself. [, ] These mutations can increase the flexibility of the peptidyl transferase center, allowing the bacterial ribosome to overcome the inhibitory effects of Tiamulin hydrogen fumarate. [, ]

Q9: What analytical methods are used to quantify Tiamulin hydrogen fumarate in various matrices?

A11: Several analytical methods have been developed for quantifying Tiamulin hydrogen fumarate. High-performance liquid chromatography (HPLC) with various detectors, including diode array detectors (DAD), is commonly used to determine Tiamulin hydrogen fumarate concentrations in feed, premixes, and pharmaceutical formulations. [, , , , ] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides higher sensitivity and selectivity for quantifying Tiamulin hydrogen fumarate and its metabolites in animal tissues. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Boc-3-[2-(2-aminoethoxy)ethoxy]propionic acid](/img/structure/B1681245.png)

![3-Ethyl-8-[(2-hydroxy-4-methoxyphenyl)methyl]-1-(3-methylbutyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1681248.png)